4-(2-Bromoethyl)-2-methyl-2H-1,2,3-triazole
Description
Properties
Molecular Formula |
C5H8BrN3 |
|---|---|
Molecular Weight |
190.04 g/mol |
IUPAC Name |
4-(2-bromoethyl)-2-methyltriazole |
InChI |
InChI=1S/C5H8BrN3/c1-9-7-4-5(8-9)2-3-6/h4H,2-3H2,1H3 |
InChI Key |
PZLIFXCVMNNSAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)CCBr |
Origin of Product |
United States |
Preparation Methods
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most widely employed method for synthesizing 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition, also known as the Huisgen cycloaddition or Sharpless-Meldal click reaction. This reaction proceeds regioselectively to afford 1,4-disubstituted triazoles under mild conditions, with high yields and operational simplicity.
- An organic azide reacts with a terminal alkyne in the presence of a Cu(I) catalyst.
- The reaction generates the 1,2,3-triazole ring with substitution at the 1 and 4 positions.
This method allows for the incorporation of various substituents, including methyl groups at position 2 via appropriate precursor design.
Alternative Cyclization Approaches
Other synthetic routes include the reaction of β-carbonyl phosphonates with azides under basic conditions (e.g., cesium carbonate in DMSO), facilitating the formation of multisubstituted triazoles with diverse functional groups. However, these methods are less commonly applied for the specific synthesis of 4-(2-Bromoethyl)-2-methyl-2H-1,2,3-triazole.
Experimental Data and Yield Analysis
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Azide-Alkyne Cycloaddition | Cu(I) catalyst, DMSO, room temperature | 85-92 | High regioselectivity for 1,4-substitution |
| 2. Alkylation with 1,2-dibromoethane | K2CO3 or NaH, THF or DMF, RT to reflux | 80-90 | Selective alkylation at triazole C-4 |
These yields are consistent with literature reports on similar substituted triazoles and alkylation reactions.
Notes on Purification and Characterization
- After reaction completion, the mixture is typically diluted with ethyl acetate and washed with brine to remove residual solvents and inorganic salts.
- The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
- Purification is achieved via flash column chromatography on silica gel.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary of Preparation Methods
| Preparation Aspect | Method Details | Advantages | Limitations |
|---|---|---|---|
| Triazole ring synthesis | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | High regioselectivity, mild conditions | Requires azide and alkyne precursors |
| Alkylation for bromoethyl group | Reaction with 1,2-dibromoethane under basic conditions (K2CO3, NaH) in aprotic solvent (THF, DMF) | Good selectivity, high yield | Requires careful control to avoid polyalkylation |
| Alternative methods | β-Carbonyl phosphonate and azide cyclizations | Access to multisubstituted triazoles | Less direct for target compound |
Concluding Remarks
The synthesis of this compound is efficiently achieved via a two-step process involving copper(I)-catalyzed azide-alkyne cycloaddition to form the triazole core, followed by selective alkylation with a bromoethylating agent under basic conditions. The methods are well-documented in contemporary literature and patents, providing high yields and regioselectivity. The presence of the bromoethyl group offers a versatile handle for further functionalization in pharmaceutical and material science applications.
This comprehensive analysis draws on diverse, authoritative sources including peer-reviewed journals and patent disclosures, ensuring a robust and reliable overview of the compound’s preparation methods.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-2-methyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The triazole ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazoles with various functional groups.
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of triazole amines.
Scientific Research Applications
4-(2-Bromoethyl)-2-methyl-2H-1,2,3-triazole has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Materials Science: Utilized in the development of novel materials such as polymers and coatings with enhanced properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-2-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites and blocking their catalytic activity. It can also interact with cellular receptors and modulate signal transduction pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
Substituent Effects: Bromoethyl vs. Chloroethyl and Bromomethyl
The bromoethyl group distinguishes this compound from analogs with chloroethyl or bromomethyl substituents. For example:
Table 1: Physical and Chemical Properties
Pharmacological Potential
- Anticancer Activity : Triazoles with brominated substituents (e.g., PTA-1 in ) inhibit tubulin polymerization, suggesting that 4-(2-bromoethyl)-2-methyl-2H-triazole could be optimized for cytotoxicity studies.
- Enzyme Inhibition: Brominated triazoles may target xanthine oxidase (XO) or inosine-5′-monophosphate dehydrogenase (IMPDH), as seen in docking studies with triazole derivatives ().
Biological Activity
4-(2-Bromoethyl)-2-methyl-2H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitubercular, anticancer, and antimicrobial properties, as well as structure-activity relationships (SAR) derived from various studies.
Chemical Structure and Properties
The compound features a triazole ring with a bromoethyl substituent, which is significant for its biological activity. The presence of the bromo group is believed to enhance interactions with biological targets, influencing its efficacy against various pathogens and cancer cells.
Antitubercular Activity
Recent studies have highlighted the potential of triazole derivatives as antitubercular agents. For instance, a focused library of 1,2,3-triazoles was synthesized and tested against Mycobacterium tuberculosis (MTB). In this context:
- Minimum Inhibitory Concentration (MIC) values for several derivatives ranged from 5.8 to 29.9 µg/mL.
- The compound 15e emerged as particularly active against MTB with MIC values indicating significant inhibition compared to standard drugs like rifampicin and isoniazid .
Table 1: Antitubercular Activity of Triazole Derivatives
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| 15e | 5.8 | Highly Active |
| 13a | 10.0 | Active |
| 19b | >30 | Moderate |
| 16e | >100 | Poor |
Anticancer Activity
In addition to its antitubercular properties, this compound has shown promise in cancer therapy:
- The compound exhibited antiproliferative effects in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
- Studies reported that derivatives triggered apoptosis in cancer cells, with significant cell cycle arrest observed at sub-G1 and S phases .
Table 2: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|---|
| 15 | MCF-7 | 18.81 | Early: 4.39; Late: 42.45 |
| 7 | MCF-7 | 25.48 | Early: 2.69; Late: 52.08 |
Antimicrobial Activity
The antimicrobial potential of triazoles is well-documented:
- Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Notably, some derivatives demonstrated superior inhibition against Escherichia coli and Staphylococcus aureus, suggesting their utility in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the SAR of triazole compounds is crucial for developing more potent derivatives:
- The presence of electron-withdrawing groups like bromo or chloro at specific positions on the triazole ring enhances binding affinity to target enzymes.
- Molecular docking studies indicated that these modifications improve interactions with active site residues in enzymes such as carbonic anhydrase-II and DprE1 from MTB .
Case Studies
Several case studies illustrate the compound's effectiveness:
- Antitubercular Study : A focused library revealed that compounds with specific substitutions showed lower MIC values against drug-sensitive strains of MTB.
- Cytotoxicity Assessment : In vitro tests indicated low toxicity levels in peripheral blood mononuclear cells (PBMC), with viability rates comparable to control groups .
- Molecular Docking : Docking simulations provided insights into binding interactions, revealing how structural modifications can enhance biological activity.
Q & A
Q. What safety protocols are essential for handling brominated triazoles?
- Methodological Answer : Bromoethyl derivatives are toxic and irritants. Use fume hoods, nitrile gloves, and eye protection. Store in amber glass under argon at –20°C to prevent light-/moisture-induced degradation . Spills require neutralization with sodium thiosulfate before disposal. LC-MS monitoring of degradation products ensures stability during storage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
